2-[3,5-bis(2-aminophenyl)phenyl]aniline

Catalog No.
S14319338
CAS No.
M.F
C24H21N3
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3,5-bis(2-aminophenyl)phenyl]aniline

Product Name

2-[3,5-bis(2-aminophenyl)phenyl]aniline

IUPAC Name

2-[3,5-bis(2-aminophenyl)phenyl]aniline

Molecular Formula

C24H21N3

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C24H21N3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H,25-27H2

InChI Key

CTBCGPDGIWWKAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3N)C4=CC=CC=C4N)N

2-[3,5-bis(2-aminophenyl)phenyl]aniline is an organic compound characterized by its complex structure, which includes multiple aromatic rings and amino groups. This compound has the molecular formula C24H22N4C_{24}H_{22}N_4 and features a central aniline moiety substituted with two 2-aminophenyl groups at the 3 and 5 positions of the phenyl ring. The presence of amino groups enhances its reactivity and potential biological activity, making it a subject of interest in various fields including medicinal chemistry and materials science.

  • Oxidation: The amino groups can be oxidized to form nitro derivatives using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to yield corresponding amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in substitution reactions, where halogenation can occur using bromine or chlorine.

These reactions allow for the modification of the compound's structure, facilitating the development of derivatives with potentially enhanced properties.

Research indicates that 2-[3,5-bis(2-aminophenyl)phenyl]aniline exhibits promising biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The compound's ability to form hydrogen bonds through its amino groups may influence its interaction with biological targets, potentially modulating enzyme activities or cellular processes .

In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation, suggesting that this compound may also exhibit cytotoxic effects against various cancer cell lines .

Synthetic Routes

The synthesis of 2-[3,5-bis(2-aminophenyl)phenyl]aniline typically involves multi-step organic reactions. A common method includes:

  • Suzuki-Miyaura Coupling Reaction: This palladium-catalyzed cross-coupling reaction is used to connect aryl halides with organoboron compounds.
  • Sequential Coupling: Involves coupling aromatic amines with halogenated aromatic compounds under controlled conditions, often employing catalysts such as palladium or copper.

Industrial Production

In industrial settings, continuous flow reactors may be utilized to enhance the efficiency and yield of the synthesis process. Automated systems for reagent addition and product separation further streamline production.

2-[3,5-bis(2-aminophenyl)phenyl]aniline has several applications:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Explored for potential use in drug development due to its biological activity.
  • Materials Science: Utilized in producing polymers and advanced materials due to its structural properties .

The interaction studies of this compound reveal its capacity to engage with various molecular targets. The amino groups facilitate hydrogen bonding with biological molecules, influencing their activity. Additionally, the compound may participate in electron transfer reactions that affect cellular processes. Specific pathways and targets depend on the application context .

Several compounds share structural similarities with 2-[3,5-bis(2-aminophenyl)phenyl]aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)phenyl]phenyl]anilineContains additional phenyl and amino substitutionsEnhanced electron-donating properties due to more amino groups
3-[3,5-Bis(3-aminophenyl)phenyl]anilineSimilar core structure but different substitutionsMay exhibit different biological activities due to structural variations
2,2-Bis(aminophenyl)-propaneContains a propane backbone instead of phenyleneExhibits different chemical reactivity due to saturated carbon framework

These compounds highlight the unique structural characteristics of 2-[3,5-bis(2-aminophenyl)phenyl]aniline while showcasing how slight modifications can lead to variations in properties and applications .

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

351.173547683 g/mol

Monoisotopic Mass

351.173547683 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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